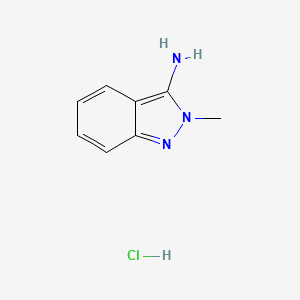
2-Methyl-2H-indazol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2H-indazol-3-amine hydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antibacterial activities .
Preparation Methods
The synthesis of 2-Methyl-2H-indazol-3-amine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring structure. This reaction can be carried out under catalyst- and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-2H-indazol-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and reducing agents such as hydrazine . The compound can also participate in electrophilic amination reactions, forming new C-N bonds . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-2H-indazol-3-amine hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex indazole derivatives . In biology and medicine, it has been studied for its potential as an anticancer agent, with some derivatives showing promising antiproliferative activity against cancer cell lines . Additionally, it has applications in the development of selective inhibitors for various enzymes and receptors, making it valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of 2-Methyl-2H-indazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some indazole derivatives have been found to inhibit the activity of phosphoinositide 3-kinase δ, a key enzyme involved in cell growth and survival . By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells. Other molecular targets may include various kinases and receptors involved in inflammatory and immune responses .
Comparison with Similar Compounds
2-Methyl-2H-indazol-3-amine hydrochloride can be compared with other similar compounds, such as 1H-indazole and 2H-indazole derivatives. While all these compounds share the indazole core structure, their biological activities and applications can vary significantly. For example, 1H-indazole derivatives are more thermodynamically stable and have been widely studied for their anticancer and anti-inflammatory properties . In contrast, 2H-indazole derivatives, including this compound, may exhibit unique activities due to their distinct tautomeric forms .
Similar Compounds
- 1H-indazole
- 2H-indazole
- 3-amino-1H-indazole-1-carboxamide
- 2-azidobenzaldehyde derivatives
- 2-methyl-5-nitrobenzenesulfonamide
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
2-methylindazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-11-8(9)6-4-2-3-5-7(6)10-11;/h2-5H,9H2,1H3;1H |
InChI Key |
VBIWPXYXLHGJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


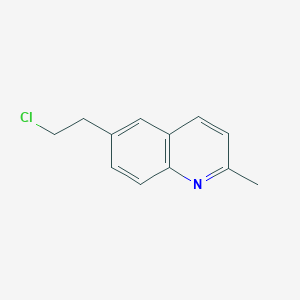
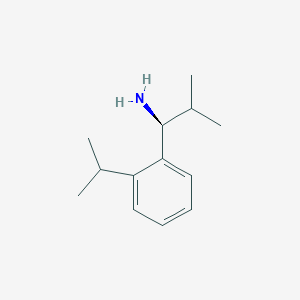
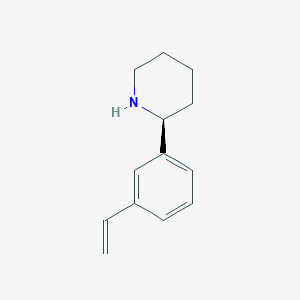
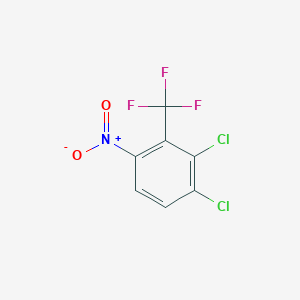
![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)
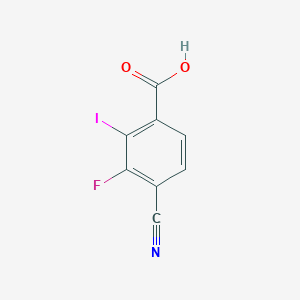
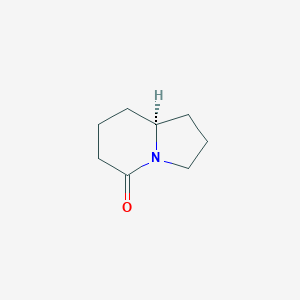

![2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine](/img/structure/B12972351.png)
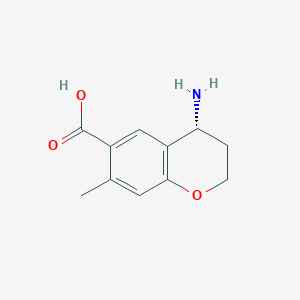
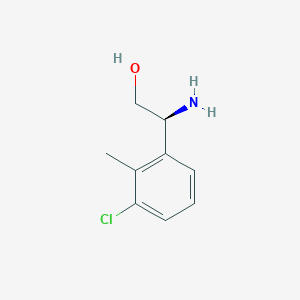
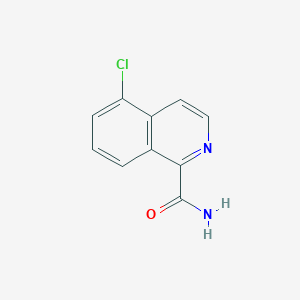
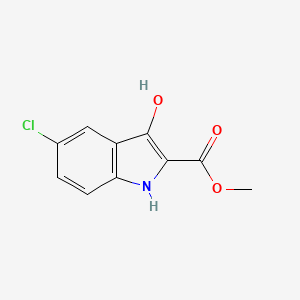
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
